molecular formula C13H24O3S B12600957 11-(Ethenesulfonyl)undec-10-EN-1-OL CAS No. 917836-99-8

11-(Ethenesulfonyl)undec-10-EN-1-OL

Katalognummer: B12600957
CAS-Nummer: 917836-99-8
Molekulargewicht: 260.39 g/mol
InChI-Schlüssel: KSQCPPMSLIMNFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(Ethenesulfonyl)undec-10-EN-1-OL is an organic compound characterized by the presence of an ethenesulfonyl group attached to an undec-10-en-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Ethenesulfonyl)undec-10-EN-1-OL typically involves the reaction of undec-10-en-1-ol with ethenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethenesulfonyl group on the undec-10-en-1-ol backbone. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

11-(Ethenesulfonyl)undec-10-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenesulfonyl group can be reduced to form sulfonyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

11-(Ethenesulfonyl)undec-10-EN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 11-(Ethenesulfonyl)undec-10-EN-1-OL involves its interaction with specific molecular targets and pathways. The ethenesulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10-Undecen-1-ol: A structurally similar compound with a hydroxyl group at the terminal position.

    Undec-10-en-1-ol: Another similar compound with a double bond at the tenth carbon position.

Uniqueness

11-(Ethenesulfonyl)undec-10-EN-1-OL is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

917836-99-8

Molekularformel

C13H24O3S

Molekulargewicht

260.39 g/mol

IUPAC-Name

11-ethenylsulfonylundec-10-en-1-ol

InChI

InChI=1S/C13H24O3S/c1-2-17(15,16)13-11-9-7-5-3-4-6-8-10-12-14/h2,11,13-14H,1,3-10,12H2

InChI-Schlüssel

KSQCPPMSLIMNFZ-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)C=CCCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.